

"application of Glycogen phosphorylase-IN-1 in diabetes research"

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Compound of Interest

Compound Name: Glycogen phosphorylase-IN-1

Cat. No.: B052733

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Application of Glycogen Phosphorylase-IN-1 in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes mellitus (T2DM) is characterized by hyperglycemia, often resulting from excessive hepatic glucose production (HGP). A key contributor to HGP is glycogenolysis, the breakdown of stored glycogen into glucose. Glycogen phosphorylase (GP) is the rate-limiting enzyme in this process, making it a prime therapeutic target for controlling blood glucose levels in diabetic patients.[1][2] **Glycogen Phosphorylase-IN-1** (also known as Compound 42) is a potent inhibitor of the human liver isoform of glycogen phosphorylase (hIGPa) and has demonstrated potential as an anti-diabetic agent.[3] This document provides detailed application notes and protocols for the use of **Glycogen Phosphorylase-IN-1** in diabetes research.

Mechanism of Action

Glycogen Phosphorylase-IN-1 is an acyl urea-based inhibitor that binds to an allosteric site on the glycogen phosphorylase enzyme.[3] This binding event stabilizes the enzyme in its inactive T-state, preventing the conformational change to the active R-state.[4] By inhibiting glycogen phosphorylase, **Glycogen Phosphorylase-IN-1** effectively blocks the breakdown of

glycogen to glucose-1-phosphate, thereby reducing the release of glucose from the liver and lowering blood glucose levels.[1][5]

Data Presentation

In Vitro and Cellular Activity of Glycogen

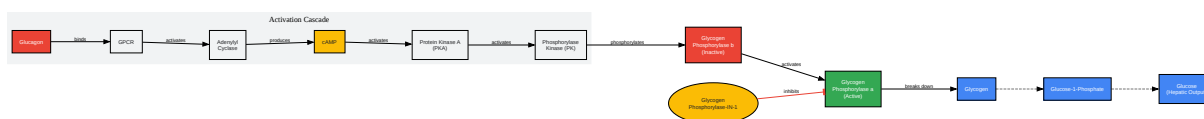
Phosphorylase-IN-1

| Parameter | Target | Species | Value | Reference |
|-----------|--|---------------|--------|-----------|
| IC50 | Glycogen Phosphorylase a (hGPa) | Human | 53 nM | [3] |
| IC50 | Hepatocyte Glycogen- Derived Glucose Production | Not Specified | 380 nM | [3] |

In Vivo Efficacy of Glycogen Phosphorylase-IN-1

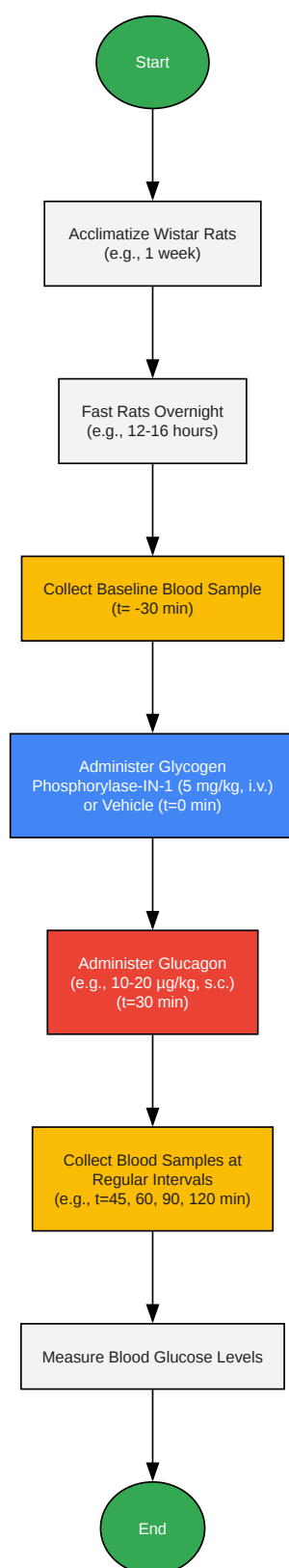
| Animal Model | Treatment | Key Findings | Reference | |---|---|---|---|---| | Wistar Rats | 5 mg/kg, single intravenous dose | Ameliorated glucagon-stimulated hyperglycemia |[3] |

Signaling Pathways and Experimental Workflows



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Caption: Glucagon-stimulated glycogenolysis and its inhibition by **Glycogen Phosphorylase-IN-1**.



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